HJC0152

Description

Properties

IUPAC Name |

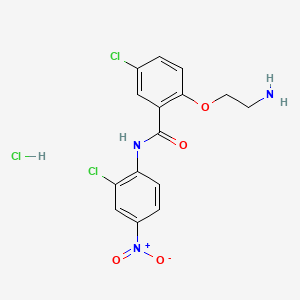

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHLOYBZOONSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HJC0152: A Deep Dive into its Anti-Cancer Mechanism of Action

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

HJC0152 is an orally active, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in the proliferation, survival, and metastasis of various human cancers.[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of HJC0152, detailing its molecular interactions, downstream cellular effects, and the experimental evidence supporting its potent anti-tumor activity. Through the inhibition of STAT3 phosphorylation, HJC0152 triggers a cascade of events including the induction of apoptosis, cell cycle arrest, and the modulation of tumor metabolism, making it a promising therapeutic candidate for a range of malignancies, including non-small-cell lung cancer (NSCLC), glioblastoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC).[1][3][4][5]

Core Mechanism: Inhibition of STAT3 Signaling

The primary anti-cancer activity of HJC0152 stems from its direct inhibition of the STAT3 signaling pathway.[1][3][4][5] STAT3 is a transcription factor that is often constitutively activated in cancer cells, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[1][3]

HJC0152 exerts its inhibitory effect by preventing the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[1][2][3] This phosphorylation event, typically mediated by upstream kinases such as Janus kinases (JAKs), is essential for the dimerization of STAT3 monomers.[3] By blocking this initial activation step, HJC0152 effectively halts the subsequent nuclear translocation of STAT3 dimers and their binding to the promoters of target genes.[2][5]

References

- 1. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

HJC0152: A Technical Guide to a Novel STAT3 Inhibitor in Oncology Research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0152 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently implicated in tumor progression and metastasis.[1] Developed as an O-alkylamino-tethered derivative of niclosamide, HJC0152 exhibits significantly improved aqueous solubility and a more potent ability to suppress STAT3 activity compared to its parent compound.[1][2] Preclinical studies across a range of cancer types, including non-small-cell lung cancer, gastric cancer, glioblastoma, and head and neck squamous cell carcinoma, have demonstrated its anti-tumor efficacy.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HJC0152, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Discovery and Rationale

The development of HJC0152 was driven by the need for a more drug-like inhibitor of the STAT3 signaling pathway. Constitutive activation of STAT3 is a common feature in many human cancers, contributing to cell proliferation, survival, invasion, and angiogenesis.[1] While niclosamide, an FDA-approved anthelmintic drug, was identified as a potent STAT3 inhibitor, its poor water solubility and low oral bioavailability have limited its clinical development in oncology.[2]

To overcome these limitations, a series of O-alkylamino-tethered derivatives of niclosamide were synthesized, leading to the identification of HJC0152.[5] This modification resulted in a compound with remarkably improved aqueous solubility and enhanced oral bioavailability, making it a more viable candidate for clinical investigation.[6]

Mechanism of Action

HJC0152 exerts its anti-tumor effects primarily through the inhibition of the STAT3 signaling pathway. It has been shown to dose-dependently inhibit STAT3 promoter activity.[6] Specifically, HJC0152 suppresses the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[3][6] This inhibition of STAT3 activation leads to the downregulation of various downstream target genes involved in tumor progression, including:

-

Cell Cycle Regulators: c-Myc and Cyclin D1[2]

-

Anti-Apoptotic Proteins: Survivin and Mcl-1[2]

-

Metastasis-Associated Proteins: Matrix Metalloproteinases (MMPs)

The inhibition of STAT3 signaling by HJC0152 ultimately results in reduced cancer cell proliferation, induction of apoptosis (programmed cell death), and decreased cell migration and invasion.[3][4][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of HJC0152.

Table 1: In Vitro Efficacy of HJC0152 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Gastric Cancer | Not explicitly stated, but significant growth inhibition at 5, 10, and 20 µM |

| MKN45 | Gastric Cancer | Not explicitly stated, but significant growth inhibition at 5, 10, and 20 µM |

| U87 | Glioblastoma | 5.396 |

| U251 | Glioblastoma | 1.821 |

| LN229 | Glioblastoma | 1.749 |

| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent inhibition at 1, 5, and 10 µM |

Table 2: In Vivo Efficacy of HJC0152 in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dose and Administration | Outcome |

| Gastric Cancer | MKN45 | Nude Mice | 7.5 mg/kg, intraperitoneal, twice weekly for 21 days | Significant reduction in tumor volume and weight compared to control.[2] |

| Glioblastoma | U87 | Nude Mice | 7.5 mg/kg, intratumoral, daily for 4 weeks | Significant suppression of tumor growth (volume and weight) compared to control.[3] |

| Breast Cancer | MDA-MB-231 | Nude Mice | 25 mg/kg, oral | Superior anti-tumor effect compared to 75 mg/kg niclosamide.[2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of HJC0152.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of HJC0152 on cancer cell proliferation.

-

Cell Seeding: Cancer cells (e.g., AGS, MKN45, U87) are seeded in 96-well plates at a density of 2,000-4,000 cells per well and incubated for 24 hours.[3][4]

-

Treatment: Cells are treated with various concentrations of HJC0152 (typically ranging from 0 to 20 µM) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[4]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[3]

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.[3]

-

Absorbance Measurement: The absorbance is measured at 490 nm or 450 nm using a microplate reader.[3][4]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

This technique is used to determine the effect of HJC0152 on the expression and phosphorylation of key proteins in the STAT3 signaling pathway.

-

Cell Lysis: Cancer cells treated with HJC0152 are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., STAT3, p-STAT3 (Tyr705), c-Myc, Cyclin D1, Survivin, Mcl-1, cleaved PARP).[4]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Studies

These studies are conducted to evaluate the in vivo anti-tumor efficacy of HJC0152.

-

Cell Implantation: Human cancer cells (e.g., MKN45, U87) are subcutaneously or intratumorally injected into immunocompromised mice (e.g., nude mice).[2][3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives HJC0152 via a specified route (e.g., intraperitoneal, intratumoral, oral) and schedule.[2][3] The control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[2]

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[2]

-

Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth and final tumor weight between the treatment and control groups. Further analysis, such as immunohistochemistry for biomarkers like Ki-67, may also be performed on the excised tumors.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by HJC0152 and a typical experimental workflow for its evaluation.

Figure 1. HJC0152 Mechanism of Action via STAT3 Inhibition.

Figure 2. Preclinical Evaluation Workflow for HJC0152.

Clinical Development

As of the latest available information, HJC0152 is in the preclinical stage of development. There is no publicly available data to suggest that it has entered human clinical trials. Its promising preclinical profile, particularly its oral bioavailability and potent STAT3 inhibition, warrants further investigation and potential progression into clinical studies.

Conclusion

HJC0152 represents a significant advancement in the development of STAT3 inhibitors for cancer therapy. By chemically modifying niclosamide to improve its physicochemical properties, researchers have created a potent and orally bioavailable compound with demonstrated anti-tumor activity in a variety of preclinical cancer models. The detailed data and methodologies presented in this guide underscore the potential of HJC0152 as a candidate for further clinical development. Future research should focus on comprehensive pharmacokinetic and toxicology studies to support a potential Investigational New Drug (IND) application and the initiation of clinical trials.

References

- 1. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

HJC0152: A Deep Dive into its Inhibition of the STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in a multitude of cellular processes including cell growth, proliferation, and differentiation.[1] Its aberrant and persistent activation is a hallmark of numerous human cancers, including glioblastoma, head and neck squamous cell carcinoma (HNSCC), non-small-cell lung cancer (NSCLC), and gastric cancer, often correlating with poor patient outcomes.[1][2][3][4] This has rendered STAT3 a highly attractive target for therapeutic intervention. HJC0152, an O-alkylamino-tethered derivative of niclosamide, has emerged as a potent and orally active small-molecule inhibitor of STAT3 signaling.[1][2] This technical guide provides a comprehensive overview of the effects of HJC0152 on the STAT3 signaling pathway, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for the cited research.

Mechanism of Action of HJC0152

The antitumor activity of HJC0152 is primarily attributed to its targeted inhibition of the STAT3 signaling pathway. The canonical activation of STAT3 involves phosphorylation of the tyrosine residue at position 705 (Tyr705) by upstream kinases, such as Janus kinases (JAKs).[1] This phosphorylation event is essential for the subsequent dimerization of STAT3 monomers, their translocation into the nucleus, and binding to the DNA to regulate the transcription of target genes.[1][2]

HJC0152 exerts its inhibitory effect by specifically preventing the phosphorylation of STAT3 at the Tyr705 residue.[1][2] This action effectively inactivates STAT3, preventing its dimerization and nuclear translocation, thereby blocking the transcription of its downstream target genes.[1][5] Notably, studies have shown that HJC0152 does not affect the total expression of STAT3 protein or the phosphorylation of STAT3 at the serine 727 residue.[1] Furthermore, in some cancer cell lines, HJC0152 has been observed to specifically inhibit STAT3 signaling without affecting other signaling pathways like AKT and MAPK (Erk1/2).[2]

The inhibition of STAT3 phosphorylation by HJC0152 leads to the downregulation of a host of STAT3 target genes that are crucial for tumor progression. These include genes involved in cell cycle regulation (e.g., cyclin D1, c-Myc), apoptosis (e.g., Bcl-2, survivin, Mcl-1), and metastasis (e.g., Twist1, vimentin, MMP2, MMP9).[1][4][6] By suppressing the expression of these genes, HJC0152 effectively inhibits cancer cell proliferation, induces apoptosis, and reduces cell migration and invasion.[1][2][3][4]

Quantitative Data Summary

The efficacy of HJC0152 has been quantified in various preclinical studies, both in vitro and in vivo. The following tables summarize the key quantitative data from this research.

Table 1: In Vitro Efficacy of HJC0152 (IC50 Values)

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| U87 | Glioblastoma | 5.396 | [1] |

| U251 | Glioblastoma | 1.821 | [1] |

| LN229 | Glioblastoma | 1.749 | [1] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | ~2.0 | [2] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | ~1.0 | [2] |

Table 2: In Vivo Efficacy of HJC0152

| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Glioblastoma | U87 Xenograft | U87 | 7.5 mg/kg daily, intratumoral injection | Significant suppression of tumor growth (volume and weight) | [1] |

| Head and Neck Squamous Cell Carcinoma | SCC25 Orthotopic | SCC25 | 7.5 mg/kg daily, intraperitoneal injection | Significant abrogation of tumor growth and invasion | [2] |

| Non-Small-Cell Lung Cancer | A549 Xenograft | A549 | Not specified | Significant inhibition of tumor growth | [3] |

| Gastric Cancer | MKN45 Xenograft | MKN45 | 7.5 mg/kg twice weekly, intraperitoneal injection | Significantly lower tumor volume and weight | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on HJC0152.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of HJC0152 on cancer cells and calculate the IC50 value.

Protocol:

-

Seed cancer cells (e.g., U87, U251, LN229) into 96-well plates at a density of 2,000 cells/well.[1]

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

The following day, treat the cells with various concentrations of HJC0152 (e.g., 0.01, 0.1, 1, 2, 5, 10 μM) for a specified duration (e.g., 24, 48, or 72 hours).[1][4] A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting

Objective: To analyze the expression levels of total and phosphorylated proteins in the STAT3 signaling pathway.

Protocol:

-

Seed cells in 6-well plates and treat with HJC0152 at the desired concentrations and for the specified time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and other proteins of interest overnight at 4°C.[1][2][4] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration and Invasion Assay

Objective: To assess the effect of HJC0152 on the migratory and invasive capabilities of cancer cells.

Protocol:

-

For invasion assays, coat the upper chamber of a Transwell insert (8-μm pore size) with Matrigel. For migration assays, the insert is left uncoated.[2][4]

-

Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.[4] The cells can be pre-treated with HJC0152 or the compound can be added to the upper chamber.[4]

-

Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[4]

-

Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C.[4]

-

After incubation, remove the non-migrated/invaded cells from the top surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the bottom of the insert with methanol or 4% paraformaldehyde.

-

Stain the cells with a solution such as 0.1% crystal violet.[4]

-

Count the number of stained cells in several random fields under a microscope.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of HJC0152.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 U87 cells or 6 x 10^6 MKN45 cells) into the flank of immunodeficient mice (e.g., nude mice).[1][4]

-

Allow the tumors to grow to a palpable size (e.g., after 1 week).[1]

-

Randomly divide the mice into treatment and control groups (e.g., 5 mice per group).[1][2][4]

-

Administer HJC0152 to the treatment group at a specified dose and schedule (e.g., 7.5 mg/kg daily via intratumoral injection or intraperitoneal injection).[1][2][4] The control group receives the vehicle (e.g., DMSO or PBS).[1][4]

-

Monitor tumor volume and mouse body weight regularly (e.g., every 3 days or twice weekly).[1][4] Tumor volume can be calculated using the formula: (length × width^2)/2.[4]

-

After a predetermined treatment period (e.g., 4 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[1]

-

All animal experiments must be conducted in accordance with approved institutional animal care and use committee protocols.[1][2][4]

Visualizations

The following diagrams illustrate the STAT3 signaling pathway and the mechanism of action of HJC0152, as well as a typical experimental workflow for evaluating its effects.

Caption: HJC0152 inhibits the STAT3 signaling pathway by preventing JAK-mediated phosphorylation of STAT3 at Tyr705.

Caption: A typical experimental workflow for evaluating the anticancer effects of HJC0152.

Conclusion

HJC0152 is a promising novel STAT3 inhibitor with potent antitumor activity demonstrated across a range of cancer types in preclinical models. Its mechanism of action, centered on the specific inhibition of STAT3 phosphorylation at Tyr705, leads to the suppression of key cellular processes involved in cancer progression. The favorable characteristics of HJC0152, including its oral bioavailability and significant in vivo efficacy, underscore its potential for further clinical development as a targeted therapy for cancers driven by aberrant STAT3 signaling.[1][2][5] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on STAT3-targeted cancer therapies.

References

- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

HJC0152: A Novel STAT3 Inhibitor for the Induction of Apoptosis in Tumor Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactive in a wide range of human cancers, including glioblastoma, gastric cancer, head and neck squamous cell carcinoma, and non-small cell lung cancer.[1][2][3][4] The aberrant activation of STAT3 is linked to poor patient outcomes, making it a highly attractive target for therapeutic intervention.[1][3] HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[1][3] It is an O-alkylamino-tethered derivative of niclosamide, a known STAT3 inhibitor, but possesses significantly improved aqueous solubility and more potent anti-cancer activity.[1][2] This technical guide provides a comprehensive overview of HJC0152, its mechanism of action in inducing apoptosis in tumor cells, and detailed experimental methodologies.

Mechanism of Action of HJC0152

HJC0152 exerts its anti-tumor effects primarily by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[1][3] This phosphorylation is a critical step in the activation of STAT3, which allows it to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, survival, and invasion. By preventing STAT3 phosphorylation, HJC0152 effectively inactivates the STAT3 signaling pathway.

The inhibition of STAT3 signaling by HJC0152 leads to a cascade of downstream effects that culminate in the induction of apoptosis. Key molecular changes observed in tumor cells following HJC0152 treatment include:

-

Downregulation of anti-apoptotic proteins: HJC0152 treatment leads to a decrease in the expression of key anti-apoptotic proteins such as survivin and Mcl-1.[2][5]

-

Upregulation of pro-apoptotic markers: The induction of apoptosis is further confirmed by the increased expression of cleaved poly(ADP-ribose) polymerase (c-PARP), a well-established marker of apoptosis.[2][5]

-

Modulation of cell cycle proteins: HJC0152 has been shown to decrease the expression of c-Myc and cyclin D1, which are downstream targets of STAT3 and play crucial roles in cell cycle progression.[2] This leads to cell cycle arrest, typically at the G0-G1 phase.[4]

In addition to the canonical STAT3 pathway, HJC0152 has been found to influence other signaling pathways implicated in cancer, such as the MAPK signaling pathway and the miR-21/β-catenin axis.[2][4]

Signaling Pathways and Experimental Workflow

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: HJC0152 inhibits STAT3 phosphorylation, leading to apoptosis.

Caption: Workflow for evaluating HJC0152's anti-tumor effects in vitro.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of HJC0152 on tumor cells.

Table 1: In Vitro Efficacy of HJC0152 on Glioblastoma Cell Lines

| Cell Line | Assay | Metric | HJC0152 Concentration | Result | Reference |

| U87MG | Proliferation | Inhibition | Not Specified | Significant | [1] |

| U251 | Proliferation | Inhibition | Not Specified | Significant | [1] |

| U87MG | Apoptosis | Induction | Not Specified | Significant | [1] |

| U251 | Apoptosis | Induction | Not Specified | Significant | [1] |

Table 2: In Vitro Efficacy of HJC0152 on Gastric Cancer Cell Lines

| Cell Line | Assay | Metric | HJC0152 Concentration | Result | Reference |

| AGS | Apoptosis | Induction | 20 µM | Significant | [2] |

| MKN45 | Apoptosis | Induction | 20 µM | Significant | [2] |

| HGC-27 | Apoptosis | Induction | 20 µM | Less effective | [2] |

Table 3: In Vitro Efficacy of HJC0152 on Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

| Cell Line | Assay | Metric | HJC0152 Concentration | Result | Reference |

| SCC25 | Proliferation | Suppression | Not Specified | Significant | [4] |

| CAL27 | Proliferation | Suppression | Not Specified | Significant | [4] |

| SCC25 | Apoptosis | Induction | Not Specified | Significant | [4] |

| CAL27 | Apoptosis | Induction | Not Specified | Significant | [4] |

| SCC25 | Cell Cycle | Arrest | Not Specified | G0-G1 phase | [4] |

| CAL27 | Cell Cycle | Arrest | Not Specified | G0-G1 phase | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-tumor effects of HJC0152.

Cell Culture and HJC0152 Treatment

-

Cell Lines: Human glioblastoma (U87MG, U251), gastric cancer (AGS, MKN45, HGC-27), and head and neck squamous cell carcinoma (SCC25, CAL27) cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

HJC0152 Preparation: HJC0152 is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of HJC0152 or a vehicle control (DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment: Cells are treated with HJC0152 or a vehicle control for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with HJC0152, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, survivin, Mcl-1, cleaved PARP, c-Myc, cyclin D1, and a loading control like β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

HJC0152 is a promising novel STAT3 inhibitor with potent anti-tumor activity across a range of cancer types. Its ability to induce apoptosis by targeting the STAT3 signaling pathway, coupled with its favorable pharmacological properties, makes it a strong candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of HJC0152.

References

- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

The Role of HJC0152 in the Generation of Reactive Oxygen Species: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the novel STAT3 inhibitor, HJC0152, and its significant role in the generation of reactive oxygen species (ROS) within cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the current understanding of HJC0152's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

HJC0152 is an orally active, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2][3]. Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, including non-small-cell lung cancer (NSCLC), glioblastoma, and gastric cancer, where it promotes cell proliferation, survival, and migration[1][4][5][6]. HJC0152 exerts its potent antitumor effects by directly inhibiting STAT3 phosphorylation at the Tyr705 residue, which is crucial for its activation and subsequent downstream signaling[3][5][7].

A key consequence of STAT3 inhibition by HJC0152 is the induction of intracellular ROS accumulation[1][2][8]. This is achieved by reducing the cellular capacity to scavenge free radicals, partly through the perturbation of metabolic pathways such as glutathione metabolism[2][4][8]. The resulting oxidative stress triggers DNA damage and initiates the intrinsic apoptotic pathway, leading to cancer cell death[1][2].

Quantitative Analysis of HJC0152-Induced ROS Generation and Apoptosis

The efficacy of HJC0152 in promoting ROS generation and inducing apoptosis has been quantified in various cancer cell lines, primarily in human NSCLC cells (A549 and H460).

Table 1: HJC0152-Induced ROS Generation in NSCLC Cells

| Cell Line | HJC0152 Concentration | Treatment Duration | Method | Outcome | Reference |

| A549 | 0, 1.25, 2.5, 5 µM | 24 hours | Flow Cytometry (DCFH-DA) | Dose-dependent increase in intracellular ROS levels.[1][2] | [1][2] |

| H460 | 0, 1.25, 2.5, 5 µM | 24 hours | Flow Cytometry (DCFH-DA) | Dose-dependent increase in intracellular ROS levels.[1][2] | [1][2] |

Table 2: HJC0152-Induced Apoptosis in NSCLC Cells

| Cell Line | HJC0152 Concentration | Treatment Duration | Method | Outcome | Reference |

| A549 | 0, 1.25, 2.5, 5 µM | 24 hours | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in the percentage of apoptotic cells.[1][2] | [1][2] |

| H460 | 0, 1.25, 2.5, 5 µM | 24 hours | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in the percentage of apoptotic cells.[1][2] | [1][2] |

Furthermore, pre-treatment of A549 cells with the antioxidant N-acetylcysteine (NAC) was shown to partially abrogate HJC0152-induced ROS elevation and subsequent apoptosis, confirming the critical role of oxidative stress in the therapeutic action of HJC0152[1].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by HJC0152 and a typical experimental workflow for assessing its impact on ROS generation and apoptosis.

Caption: HJC0152 inhibits STAT3, leading to increased ROS and apoptosis.

Caption: Workflow for assessing HJC0152's effect on ROS and apoptosis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effect of HJC0152 on ROS generation and apoptosis, based on published studies[1][2][8].

Cell Culture and Treatment

-

Cell Lines: Human non-small-cell lung cancer cell lines A549 and H460 are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

HJC0152 Treatment: HJC0152 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of HJC0152 (e.g., 0, 1.25, 2.5, 5 µM) and incubated for a specified duration, typically 24 hours.

Measurement of Intracellular ROS

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

After treatment with HJC0152, cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cells are then incubated with a working solution of DCFH-DA (typically 10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Following incubation, the cells are washed again with PBS to remove excess probe.

-

The fluorescence intensity of DCF is measured using a flow cytometer. The mean fluorescence intensity is indicative of the intracellular ROS level.

-

For qualitative analysis, cells can be imaged using a fluorescence microscope.

-

Apoptosis Assay by Flow Cytometry

-

Principle: Annexin V-FITC/Propidium Iodide (PI) double staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Following HJC0152 treatment, both floating and adherent cells are collected.

-

The cells are washed with cold PBS and then resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's instructions.

-

The mixture is incubated for 15 minutes at room temperature in the dark.

-

The stained cells are then analyzed by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.

-

Conclusion

HJC0152 represents a promising therapeutic agent for cancers with aberrant STAT3 activation. Its ability to induce significant ROS generation through the inhibition of STAT3 and disruption of cellular antioxidant systems provides a clear mechanism for its potent anti-cancer activity. The experimental data robustly supports the dose-dependent increase in both ROS levels and subsequent apoptosis in cancer cells treated with HJC0152. The protocols and pathways detailed in this guide offer a foundational understanding for further research and development of HJC0152 and similar targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HJC0152 suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Properties of HJC0152: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0152, a novel small-molecule inhibitor, has demonstrated significant anti-tumor properties across a range of cancer types in preclinical studies. As a derivative of niclosamide with improved aqueous solubility, HJC0152 primarily exerts its effects through the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Aberrant STAT3 activation is a key driver in the development and progression of numerous malignancies, making it a compelling target for cancer therapy. This document provides a comprehensive overview of the anti-tumor characteristics of HJC0152, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction

Constitutive activation of the STAT3 signaling pathway is a frequent oncogenic driver, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. HJC0152 has emerged as a promising therapeutic agent that targets this pathway.[1] This technical guide synthesizes the current scientific knowledge on the anti-tumor properties of HJC0152, offering a valuable resource for researchers in the field of oncology and drug development.

Mechanism of Action

HJC0152 functions as a potent inhibitor of STAT3. Its primary mechanism involves the suppression of STAT3 phosphorylation at the Tyr705 residue, which is a critical step for its activation, dimerization, and subsequent nuclear translocation.[2][3] By inhibiting STAT3 phosphorylation, HJC0152 effectively downregulates the expression of various STAT3 target genes that are crucial for tumor cell proliferation and survival, such as c-Myc and cyclinD1.[1] Furthermore, studies have indicated that HJC0152's anti-tumor effects may also be partially mediated through the modulation of other signaling pathways, including the mitogen-activated protein kinases (MAPK) pathway.[1]

Quantitative Data Presentation

The anti-tumor efficacy of HJC0152 has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of HJC0152 - IC50 Values

| Cell Line | Cancer Type | IC50 (µM) |

| U87 | Glioblastoma | 5.396 |

| U251 | Glioblastoma | 1.821 |

| LN229 | Glioblastoma | 1.749 |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 |

| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 |

Data sourced from studies on glioblastoma and head and neck squamous cell carcinoma cell lines.[3][4]

Table 2: In Vivo Efficacy of HJC0152 - Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Outcome |

| Glioblastoma | U87 | Nude Mice | Intraperitoneal injection | Significant suppression of tumor volume and weight compared to the control group. No significant body weight loss observed. |

| Gastric Cancer | MKN45 | Nude Mice | 7.5 mg/kg intraperitoneally twice weekly for 21 days | Significantly lower tumor volumes and weight in the HJC0152-treated group compared to the control group. No apparent side effects were noted based on body weight.[1] |

| Breast Cancer | MDA-MB-231 | Nude Mice | 25 mg/kg HJC0152 | Showed superior anti-tumor effect compared with 75 mg/kg niclosamide without significant side effects.[1] |

In vivo data highlights the potent anti-tumor activity of HJC0152 in a preclinical setting.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tumor properties of HJC0152.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of HJC0152 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 2000 cells/well) into 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of HJC0152 (e.g., 0.01 to 100 µM) or DMSO as a control for 24 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cancer cells following treatment with HJC0152.

Protocol:

-

Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with different concentrations of HJC0152 for a specified period.

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after HJC0152 treatment.

Protocol:

-

Cell Treatment: Treat cancer cells with HJC0152 at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle following HJC0152 treatment.

Protocol:

-

Cell Treatment: Treat cancer cells with HJC0152 for the desired time.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the STAT3 and other signaling pathways.

Protocol:

-

Protein Extraction: Lyse HJC0152-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-STAT3, STAT3, c-Myc, Cyclin D1, GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of HJC0152 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., U87 glioblastoma cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer HJC0152 (e.g., via intraperitoneal injection) or a vehicle control according to a predefined schedule.

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Further analysis, such as immunohistochemistry, can be performed on the tumor tissues.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by HJC0152 and the general workflows of the experimental protocols.

Clinical Status

As of the latest available information, there are no publicly registered clinical trials for HJC0152. The compound is currently in the preclinical stage of development.

Conclusion

HJC0152 is a promising anti-tumor agent with a well-defined mechanism of action centered on the inhibition of the STAT3 signaling pathway. Preclinical data robustly supports its efficacy in suppressing tumor growth both in vitro and in vivo across multiple cancer types. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of HJC0152 and other STAT3 inhibitors. Further research is warranted to advance HJC0152 towards clinical development as a potential novel cancer therapeutic.

References

Technical Whitepaper: The Anti-Tumor Efficacy and Mechanism of HJC0152 in Non-Small-Cell Lung Cancer

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-small-cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently hyper-activated in NSCLC, correlating with tumor progression and poor prognosis, making it a compelling target for therapeutic intervention. HJC0152, a novel, orally active small-molecule STAT3 inhibitor, has demonstrated significant anti-tumor activity in preclinical models of NSCLC. This document provides a detailed overview of the mechanism of action, preclinical efficacy, and key experimental methodologies related to HJC0152's impact on NSCLC. The findings underscore HJC0152's potential as a viable candidate for further clinical development in NSCLC treatment.

Core Mechanism of Action: STAT3 Inhibition

HJC0152 exerts its anti-cancer effects primarily by inhibiting the STAT3 signaling pathway. In many NSCLC cells, STAT3 is constitutively phosphorylated at the Tyr705 residue, leading to its activation, dimerization, and translocation to the nucleus where it regulates the transcription of genes involved in proliferation, survival, and angiogenesis.

HJC0152 directly targets and inhibits this phosphorylation, effectively blocking the pathway.[1] This inhibition leads to a cascade of downstream anti-tumor effects:

-

Induction of Apoptosis: Suppression of STAT3 signaling leads to the accumulation of reactive oxygen species (ROS) and triggers DNA damage, culminating in programmed cell death (apoptosis).[2][3]

-

Cell Proliferation Arrest: HJC0152 demonstrates a strong cytostatic and cytotoxic effect on NSCLC cells.[2]

-

Inhibition of Metastasis: The compound has been shown to suppress the migration and invasion of NSCLC cells, key processes in metastasis.[2][3]

-

Metabolic Reprogramming: HJC0152 significantly alters the metabolism of NSCLC cells, perturbing key pathways such as purine, glutathione, and pyrimidine metabolism.[2][3] This disrupts the cellular capacity to scavenge free radicals, contributing to ROS accumulation and apoptosis.[2][3]

Quantitative Data: Preclinical Efficacy

In Vitro Cytotoxicity

HJC0152 shows potent cytotoxic effects against various human NSCLC cell lines, particularly those with high constitutive activation of p-STAT3 (Tyr705). The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized below.

| Cell Line | p-STAT3 (Tyr705) Level | IC50 (µmol/L) |

| A549 | High | 5.11 |

| H460 | High | 5.01 |

| H1299 | Lower | 13.21 |

| Table 1: In Vitro IC50 Values of HJC0152 in NSCLC Cell Lines.[2] |

These findings suggest that NSCLC cells with higher levels of p-STAT3 are more sensitive to HJC0152 treatment.[2]

In Vivo Tumor Suppression

The anti-tumor efficacy of HJC0152 was evaluated in a xenograft mouse model using A549 NSCLC cells. The study demonstrated significant inhibition of tumor growth in mice treated with HJC0152 compared to the vehicle control group.

| Treatment Group | Dosage | Outcome |

| Vehicle Control | - | Progressive tumor growth. |

| HJC0152 | 7.5 mg/kg/day | Significant retardation of tumor growth rate and lower final tumor weight. |

| Table 2: Summary of In Vivo Efficacy in A549 Xenograft Model.[2][4] |

Immunohistochemical analysis of the resected tumors revealed that HJC0152 treatment led to decreased expression of the proliferation marker Ki67 and p-STAT3 (Tyr705), and an increase in the apoptosis marker cleaved caspase-3.[2][4]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of these findings. The core protocols used to establish the efficacy of HJC0152 are outlined below.

Cell Proliferation (MTT Assay)

NSCLC cells (A549, H460, H1299) were seeded in 96-well plates. After 24 hours, cells were treated with a range of concentrations of HJC0152 for 24, 48, or 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. After incubation, the formazan crystals were dissolved in DMSO. The absorbance was then measured at a specific wavelength (typically 490 nm) using a microplate reader to determine cell viability relative to untreated controls.

Western Blot Analysis

Cells were treated with HJC0152 at various concentrations. Post-treatment, cells were lysed to extract total protein. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, γ-H2AX, GAPDH). After washing, the membrane was incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and ROS Detection (Flow Cytometry)

For apoptosis, HJC0152-treated cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol and analyzed by flow cytometry. For ROS detection, treated cells were incubated with the fluorescent probe DCFH-DA. The fluorescence intensity, corresponding to the level of intracellular ROS, was then measured by flow cytometry.

In Vivo Xenograft Tumor Model

Female nude mice (athymic, 4-6 weeks old) were used. A549 cells were harvested and suspended in a mixture of PBS and Matrigel. This cell suspension was injected subcutaneously into the flank of each mouse. When tumors reached a palpable volume (e.g., 50-100 mm³), mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of HJC0152 (e.g., 7.5 mg/kg), while the control group received a vehicle solution. Tumor volume and mouse body weight were measured regularly (e.g., every 2-3 days). At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis like immunohistochemistry.[4]

Conclusion and Future Directions

The preclinical data strongly support HJC0152 as a potent inhibitor of NSCLC growth both in vitro and in vivo.[2] Its mechanism, centered on the inhibition of the oncogenic STAT3 pathway, leads to multifaceted anti-tumor effects, including apoptosis induction, proliferation arrest, and metabolic disruption. The demonstrated efficacy in xenograft models provides a solid rationale for advancing HJC0152 into further stages of drug development.[2][3] Future research should focus on clinical trials to ascertain its safety and efficacy in human patients, explore potential synergistic combinations with existing NSCLC therapies, and identify predictive biomarkers beyond p-STAT3 levels to optimize patient selection.

References

- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HJC0152 suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

HJC0152: A Novel STAT3 Inhibitor for Glioblastoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most prevalent and aggressive primary malignant brain tumor, notorious for its infiltrative growth and resistance to conventional therapies.[1][2] The prognosis for patients remains grim, with a median survival of approximately 15 months, underscoring the urgent need for novel therapeutic strategies.[1] One promising molecular target is the Signal Transducer and Activator of Transcription 3 (STAT3). Aberrant STAT3 activation is a common feature in glioblastoma, correlating with poor patient outcomes.[1][3][4] HJC0152, an orally active small-molecule compound, has emerged as a potent and specific STAT3 inhibitor, demonstrating significant antitumor activity in preclinical glioblastoma models.[1][5] This document provides a comprehensive technical overview of HJC0152, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

HJC0152 is an O-alkylamino-tethered derivative of niclosamide with superior aqueous solubility (~680-fold greater) and more potent STAT3-inhibiting activity.[1] Its primary mechanism involves the direct inhibition of STAT3 activation by preventing its phosphorylation at the critical Tyrosine 705 (Tyr705) residue.[1][4][5] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent DNA binding to regulate the transcription of its target genes.[1]

The inhibition of STAT3 phosphorylation disrupts downstream signaling cascades that promote key tumorigenic processes. Genes regulated by STAT3 include those involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, survivin), and invasion (e.g., Twist1, vimentin, MMP2/9).[1] Furthermore, studies indicate that HJC0152 also reduces the phosphorylation of upstream signaling proteins, including PI3K (Tyr458) and Akt (Ser473), suggesting a broader impact on oncogenic signaling pathways that converge on STAT3.[1][4]

In Vitro Efficacy in Glioblastoma Cell Lines

HJC0152 has demonstrated potent and multifaceted antitumor effects across multiple human glioblastoma cell lines (U87, U251, and LN229).

Inhibition of Cell Proliferation and Viability

Treatment with HJC0152 leads to a concentration-dependent decrease in the viability of glioblastoma cells.[1] The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic effects.[1][4] Furthermore, HJC0152 significantly inhibits the ability of glioblastoma cells to form colonies, indicating a reduction in their survival and proliferative capacity.[1]

| Cell Line | IC50 of HJC0152 (µM)[1][4] |

| U87 | 5.396 |

| U251 | 1.821 |

| LN229 | 1.749 |

Induction of Cell Cycle Arrest, Senescence, and Apoptosis

HJC0152 impedes cell proliferation by inducing G1 phase cell cycle arrest.[1] This is accompanied by a notable decrease in the expression of cyclin D1 and an increase in the cell cycle inhibitor p21.[1] The compound also promotes cellular senescence, as evidenced by increased senescence-associated β-galactosidase (SA-β-Gal) activity.[4]

Crucially, HJC0152 treatment effectively induces apoptosis in glioblastoma cells.[1][4][5] This is confirmed by Annexin V/PI staining and is associated with the loss of mitochondrial membrane polarization and changes in the expression of key apoptosis-related proteins.[4]

Suppression of Cell Migration and Invasion

A hallmark of glioblastoma is its aggressive local invasion. HJC0152 significantly impairs the migratory and invasive capabilities of glioblastoma cells in Transwell assays.[1][4] This effect is linked to the inhibition of the epithelial-mesenchymal transition (EMT), a critical process for cell motility.[1] HJC0152 treatment alters the expression of key EMT biomarkers, downregulating pro-invasive proteins.[1]

In Vivo Antitumor Activity

The therapeutic potential of HJC0152 was validated in a U87 glioblastoma xenograft mouse model.

Tumor Growth Inhibition

Intratumoral administration of HJC0152 resulted in a potent suppressive effect on tumor growth.[1][4] Mice treated with HJC0152 exhibited significantly smaller tumor volumes and lower tumor weights compared to the control group treated with DMSO.[1] Importantly, this antitumor efficacy was achieved without causing a significant loss of body weight in the animals, suggesting minimal systemic toxicity.[1][4] These findings confirm the significant therapeutic potential of HJC0152 in a living model.[1]

Experimental Protocols

The following are summarized methodologies for key experiments performed to evaluate HJC0152. All experiments should be repeated at least three times.[1][4]

Cell Viability (MTT Assay)

-

Objective: To determine the IC50 values of HJC0152.

-

Protocol:

-

Seed glioblastoma cells (U87, U251, LN229) in 96-well plates.

-

After 24 hours, treat cells with a series of concentrations of HJC0152 or DMSO (as a control).

-

Incubate for a specified period (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO control and determine the IC50 value using statistical software.[1][4]

-

Western Blot Analysis

-

Objective: To analyze the expression levels of key proteins in signaling pathways.

-

Protocol:

-

Treat cells with HJC0152 at the predetermined IC50 concentration for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-STAT3 (Tyr705), STAT3, p-PI3K, p-Akt, cyclin D1, p21, and β-actin (as a loading control).[1][4]

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) kit.

-

Transwell Migration and Invasion Assay

-

Objective: To assess the effect of HJC0152 on cell motility.

-

Protocol:

-

Seed HJC0152-treated or control cells in the upper chamber of a Transwell insert (with or without Matrigel coating for invasion and migration assays, respectively).

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., FBS).

-

Incubate for an appropriate time to allow cells to migrate/invade through the membrane.

-

Remove non-migrated cells from the top of the insert.

-

Fix and stain the cells that have migrated to the bottom surface of the membrane with crystal violet.

-

Count the stained cells under a microscope in several random fields to quantify migration/invasion.[1][4]

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the antitumor efficacy of HJC0152 in a living organism.

-

Protocol:

-

Subcutaneously inject U87 glioblastoma cells into the flank of immunodeficient mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size.

-

Randomly assign mice to treatment (HJC0152) and control (DMSO) groups.

-

Administer treatment via intratumoral injection at a specified dose and schedule.

-

Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the experiment, euthanize the mice and excise the tumors for final weight measurement and photographic documentation.[1][4]

-

All animal study protocols must be approved by an Institutional Animal Care and Use Committee.[1][4]

-

Conclusion and Future Directions

HJC0152 is a promising therapeutic agent for glioblastoma that effectively targets the constitutively active STAT3 signaling pathway.[1] Preclinical data robustly demonstrate its ability to inhibit proliferation, induce apoptosis, and suppress invasion in glioblastoma cells, translating to significant tumor growth inhibition in vivo.[1][5] Its improved pharmacological properties over its parent compound, niclosamide, make it a strong candidate for further clinical development.[1] Future investigations should focus on its oral bioavailability in brain tumor models, its ability to cross the blood-brain barrier, and its potential in combination with standard-of-care therapies like temozolomide and radiation to enhance therapeutic outcomes for glioblastoma patients.

References

- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

- 5. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

HJC0152: A Novel STAT3 Inhibitor for the Treatment of Gastric Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gastric cancer remains a significant global health challenge with a high mortality rate, particularly in advanced stages.[1] The signal transducer and activator of transcription 3 (STAT3) signaling pathway is frequently aberrantly activated in gastric cancer, correlating with poor prognosis and making it an attractive therapeutic target.[2][3] HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[2][4] Preclinical studies have demonstrated its potential as a therapeutic agent for gastric cancer by inhibiting tumor growth both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies related to HJC0152 for the treatment of gastric cancer.

Mechanism of Action

HJC0152 exerts its anti-tumor effects in gastric cancer primarily through the inhibition of the STAT3 signaling pathway.[2] It suppresses the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[2] This inhibition leads to the downregulation of STAT3 downstream target genes involved in cell proliferation and survival, such as c-Myc and cyclinD1.[1][2]

Interestingly, in addition to its effects on the STAT3 pathway, HJC0152 has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it increases the phosphorylation of p38 and JNK, while having a minimal effect on ERK phosphorylation in gastric cancer cells.[1] The activation of the p38/JNK MAPK pathway is suggested to be involved in HJC0152-induced apoptosis.[1]

Preclinical Efficacy in Gastric Cancer

The anti-tumor activity of HJC0152 in gastric cancer has been evaluated in both in vitro and in vivo preclinical models.

In Vitro Studies

HJC0152 has demonstrated significant anti-proliferative and pro-apoptotic effects on human gastric cancer cell lines, particularly those with hyper-activated STAT3, such as AGS and MKN45.[1][2]

Quantitative Data Summary

| Cell Line | Assay | Treatment | Key Findings | Reference |

| AGS, MKN45 | Cell Viability (CCK8) | 0, 5, 10, 20 µM HJC0152 for 24, 48, 72h | Significant, dose-dependent inhibition of cell growth. Specific IC50 values are not provided in the literature. | [1][2] |

| AGS, MKN45 | Colony Formation | 0, 5, 10, 20 µM HJC0152 for ~14 days | Dose-dependent reduction in the number and size of colonies. | [1][4] |

| AGS, MKN45 | Apoptosis (Annexin V-FITC/PI) | 20 µM HJC0152 for 24h | Significant increase in the percentage of apoptotic cells (P<0.001). | [1][2] |

| AGS, MKN45 | Transwell Migration & Invasion | 20 µM HJC0152 for 8h pre-treatment | Significant decrease in the percentage of migrated and invaded cells (P<0.01). | [1][2] |

In Vivo Studies

The in vivo anti-tumor efficacy of HJC0152 was assessed using a xenograft model with MKN45 gastric cancer cells in nude mice.[1][2]

Quantitative Data Summary

| Animal Model | Treatment | Duration | Key Findings | Reference |

| MKN45 Xenograft | 7.5 mg/kg HJC0152 (intraperitoneal) | 21 days (twice weekly) | Significantly lower tumor volumes (P<0.001) and tumor weight (P<0.01) compared to the control group. Specific quantitative data on tumor volume and weight (e.g., mean ± SD) are not provided in the literature. No apparent side effects were observed. | [1][2] |

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed AGS (4×10³) or MKN45 (4×10³) cells per well in 96-well plates and incubate for 24 hours to allow for cell attachment.[1]

-

Treatment: Treat the cells with various concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM) and incubate for 24, 48, or 72 hours.[1]

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis

-

Cell Lysis: Treat cells with HJC0152 at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, c-Myc, cyclinD1, p-p38, p38, p-JNK, JNK, and GAPDH overnight at 4°C.[1][5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Invasion Assay

-

Chamber Coating: Coat the upper chamber of a Transwell insert (8-µm pore size) with Matrigel and allow it to solidify.[1]

-

Cell Seeding: Pre-treat gastric cancer cells with HJC0152 (e.g., 20 µM) for 8 hours. Seed 5×10⁴ cells in serum-free medium into the upper chamber.[1]

-

Chemoattractant: Fill the lower chamber with a medium containing 10% FBS as a chemoattractant.[1]

-

Incubation: Incubate for 18 hours to allow for cell invasion.[1]

-

Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix the invading cells on the lower surface with 95% ethanol and stain with 0.1% crystal violet. Count the number of invaded cells under a microscope.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed AGS or MKN45 cells in 6-well plates and treat with different concentrations of HJC0152 for 24 hours.[1][5]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[5]

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[1][5]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour to quantify the percentage of apoptotic cells.[1][5]

Visualizations

Caption: HJC0152 Signaling Pathway in Gastric Cancer.

Caption: Experimental Workflow for Transwell Invasion Assay.

Conclusion and Future Outlook

The preclinical data strongly suggest that HJC0152 is a promising therapeutic candidate for gastric cancer, particularly for tumors with activated STAT3 signaling. Its dual mechanism of action, involving both the inhibition of the pro-proliferative STAT3 pathway and the activation of the pro-apoptotic MAPK pathway, makes it an interesting molecule for further investigation.

Currently, there is no publicly available information on clinical trials of HJC0152 for gastric cancer. Future research should focus on completing preclinical toxicology and pharmacokinetic studies to enable the initiation of clinical trials. Furthermore, the identification of predictive biomarkers for HJC0152 response will be crucial for patient stratification in future clinical studies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

HJC0152: A Technical Guide on its Efficacy in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactivated in TNBC, playing a crucial role in tumor progression and survival. HJC0152, a novel small molecule inhibitor of STAT3, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical efficacy of HJC0152 in TNBC, detailing its mechanism of action, quantitative anti-cancer effects, and synergistic potential with conventional chemotherapy. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate further research and development.

Introduction

Triple-negative breast cancer, accounting for 10-15% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This heterogeneity and lack of well-defined molecular targets contribute to its poor prognosis and reliance on conventional chemotherapy. The STAT3 signaling pathway has been identified as a key driver of TNBC pathogenesis, promoting cell proliferation, survival, invasion, and immunosuppression.[1][4][5] HJC0152 is a putative STAT3 inhibitor developed to address this therapeutic gap.[6][7][8] This document synthesizes the available preclinical data on HJC0152's efficacy in TNBC.

Mechanism of Action of HJC0152

HJC0152 exerts its anti-tumor effects by directly targeting the STAT3 protein. It inhibits the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[6][7] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in oncogenesis. By preventing STAT3 activation, HJC0152 effectively abrogates its pro-survival and pro-proliferative signaling in TNBC cells.

Signaling Pathway